methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds .
Scientific Research Applications
Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate
- 4-Iodo-1,3,5-trimethyl-1H-pyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
Uniqueness
Methyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
methyl 4-iodo-1,5-dimethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYCNJCDLRYCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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